
copper(1+);ethynylbenzene;tributylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);ethynylbenzene;tributylphosphane is a complex organometallic compound that combines copper in its +1 oxidation state with ethynylbenzene and tributylphosphane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);ethynylbenzene;tributylphosphane typically involves the reaction of copper(I) salts with ethynylbenzene and tributylphosphane. One common method is the hydrophosphination of phosphine with 1-butene, which proceeds via a free radical mechanism . The reaction conditions often require an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphination reactions, utilizing specialized equipment to maintain an inert atmosphere and control reaction parameters such as temperature and pressure. The use of Grignard reagents with phosphorus trichloride is another method that can be scaled up for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);ethynylbenzene;tributylphosphane undergoes various chemical reactions, including:
Oxidation: The compound reacts rapidly with oxidizing agents to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions, where the ethynylbenzene or tributylphosphane ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted organocopper compounds .
Wissenschaftliche Forschungsanwendungen
Copper(1+);ethynylbenzene;tributylphosphane has several scientific research applications:
Wirkmechanismus
The mechanism by which copper(1+);ethynylbenzene;tributylphosphane exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s ligands, ethynylbenzene and tributylphosphane, also play a role in stabilizing the copper ion and facilitating its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(I) acetylide: An organocopper compound with a similar copper-carbon bond.
Copper(I) chloride: Another copper(I) compound used in similar catalytic applications.
Uniqueness
Copper(1+);ethynylbenzene;tributylphosphane is unique due to its combination of ligands, which provide specific chemical properties and reactivity. The presence of ethynylbenzene and tributylphosphane allows for unique interactions and applications that are not possible with simpler copper compounds .
Eigenschaften
CAS-Nummer |
58659-24-8 |
|---|---|
Molekularformel |
C44H86CuP3 |
Molekulargewicht |
771.6 g/mol |
IUPAC-Name |
copper(1+);ethynylbenzene;tributylphosphane |
InChI |
InChI=1S/3C12H27P.C8H5.Cu/c3*1-4-7-10-13(11-8-5-2)12-9-6-3;1-2-8-6-4-3-5-7-8;/h3*4-12H2,1-3H3;3-7H;/q;;;-1;+1 |
InChI-Schlüssel |
VJAQQROWTWVUJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[C-]#CC1=CC=CC=C1.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14616672.png)

![Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14616686.png)
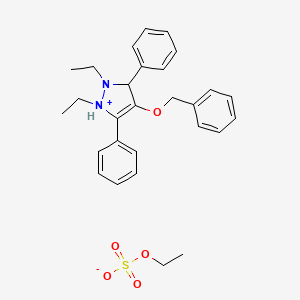

![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
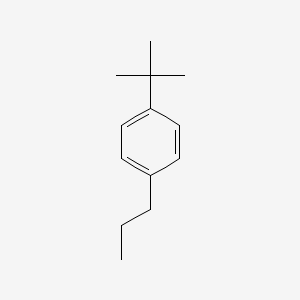
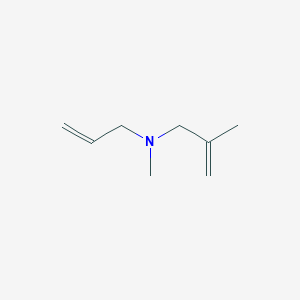
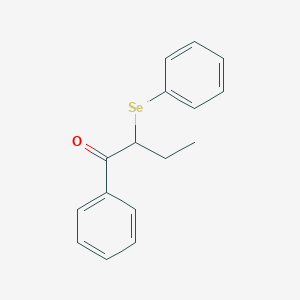
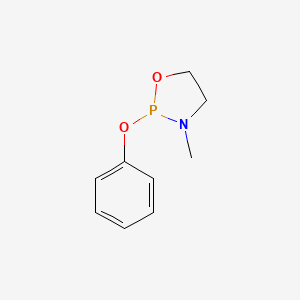
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)

![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

